
1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride
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Overview
Description
1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₅ClN₄O₄S and a molecular weight of 322.77 g/mol . This compound is primarily used as a synthetic intermediate in the development of novel nonpeptide bradykinin B2 receptor antagonists, which have therapeutic potential for treating conditions such as pain and inflammation.
Preparation Methods
The synthesis of 1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the nitration of a benzene ring, followed by sulfonation, and subsequent hydrazine substitution. The final step involves the reaction of the intermediate with pyrrolidine and hydrochloric acid to form the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydrazine group can be oxidized to form different derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide.
Scientific Research Applications
Medicinal Chemistry
The compound serves as an important intermediate in the development of various pharmaceutical agents, particularly nonpeptide bradykinin B2 receptor antagonists. Its unique chemical structure allows it to interact with biological targets effectively, potentially leading to the inhibition of specific enzyme functions.
Antibacterial Properties
Compounds with similar structural motifs have demonstrated antibacterial activity by disrupting bacterial enzyme systems. The hydrazinyl group can form covalent bonds with electrophilic sites on target molecules, which may inhibit their function.
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis of 1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride highlighted improvements in yield through modified reaction conditions. The use of different solvents and temperature adjustments led to enhanced purity levels, demonstrating the importance of reaction environment on synthetic outcomes.
Another investigation assessed the biological activity of this compound against various bacterial strains. Results indicated that derivatives of this compound exhibited significant antibacterial effects, supporting its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride involves its role as a synthetic intermediate in the development of bradykinin B2 receptor antagonists. These antagonists work by blocking the bradykinin B2 receptor, which is involved in the mediation of pain and inflammation. By inhibiting this receptor, the antagonists can reduce pain and inflammation.
Comparison with Similar Compounds
1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride is unique due to its specific structure and reactivity. Similar compounds include:
- 1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine
- 1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)benzene These compounds share similar functional groups but differ in their overall structure and reactivity. The presence of the pyrrolidine ring in this compound provides unique properties that make it particularly useful as a synthetic intermediate .
Biological Activity
1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride is a synthetic organic compound recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the development of pharmaceuticals. This compound features a unique molecular structure that includes a pyrrolidine ring, a hydrazine moiety, and a nitrobenzenesulfonyl group, which are critical to its biological activity.
- Molecular Formula : C₁₀H₁₅ClN₄O₄S
- Molecular Weight : 322.76 g/mol
- CAS Number : 1210618-41-9
Synthesis
The synthesis of this compound typically involves:
- Nitration of a benzene ring.
- Sulfonation to introduce the sulfonyl group.
- Reaction with hydrazine derivatives.
- Final reaction with pyrrolidine and hydrochloric acid to form the hydrochloride salt.
This multi-step process often requires careful monitoring using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and yield.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets, particularly enzymes and receptors. The hydrazinyl group can form covalent bonds with electrophilic sites on target molecules, potentially inhibiting their function. Similar compounds have demonstrated antibacterial activity by interfering with bacterial enzyme systems, while the nitro group may enhance biological activity through redox reactions.
Biological Activity
This compound has been studied for its role in the development of bradykinin B2 receptor antagonists. These antagonists are crucial in mediating pain and inflammation responses in the body. By blocking the bradykinin B2 receptor, these compounds can reduce pain and inflammatory responses.
Table: Comparison of Biological Activities
Compound | Activity Type | Mechanism |
---|---|---|
This compound | Bradykinin B2 receptor antagonist | Inhibition of receptor activity |
Similar sulfonamide derivatives | Antibacterial | Interference with bacterial enzyme systems |
Case Studies and Research Findings
Research indicates that compounds similar to this compound exhibit significant biological activities:
- A study on sulfonamide derivatives highlighted their antibacterial properties, demonstrating MIC values against various Gram-positive bacteria .
- Another investigation focused on hydrazine derivatives, revealing their potential as inhibitors for specific enzymes involved in disease pathways .
These findings suggest that this compound may possess similar biological activities warranting further exploration.
Properties
IUPAC Name |
(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4S.ClH/c11-12-9-4-3-8(7-10(9)14(15)16)19(17,18)13-5-1-2-6-13;/h3-4,7,12H,1-2,5-6,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLOHWWHJFNDPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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